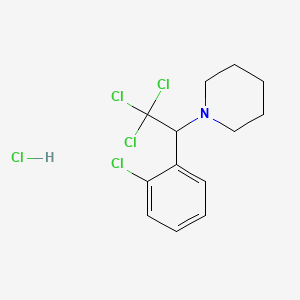
1-(o-Chloro-alpha-(trichloromethyl)benzyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[o-Chloro-alpha-(trichloromethyl)benzyl]piperidine hydrochloride is an organic compound that features a piperidine ring attached to a benzyl group substituted with chlorine and trichloromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride typically involves the reaction of piperidine with a benzyl chloride derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzotrichloride: Similar in structure but lacks the piperidine ring.
Chlorotoluene: Contains a chlorinated benzyl group but without the trichloromethyl substituent.
Uniqueness
1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride is unique due to the presence of both the piperidine ring and the trichloromethyl-substituted benzyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
73790-71-3 |
|---|---|
Fórmula molecular |
C13H16Cl5N |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
1-[2,2,2-trichloro-1-(2-chlorophenyl)ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H15Cl4N.ClH/c14-11-7-3-2-6-10(11)12(13(15,16)17)18-8-4-1-5-9-18;/h2-3,6-7,12H,1,4-5,8-9H2;1H |
Clave InChI |
GYIYKXRSUWXOKK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C2=CC=CC=C2Cl)C(Cl)(Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


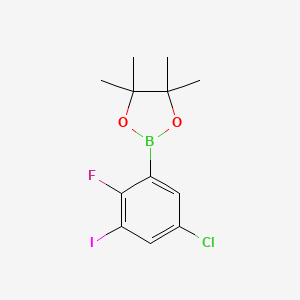

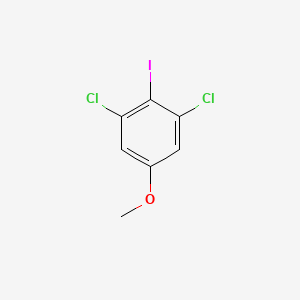

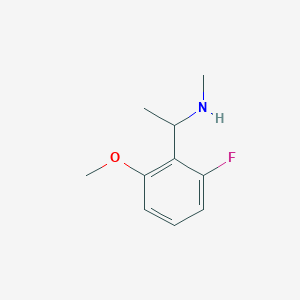

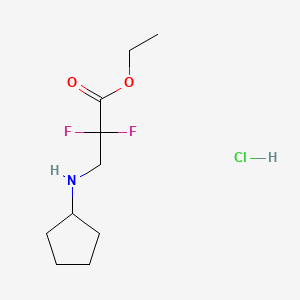
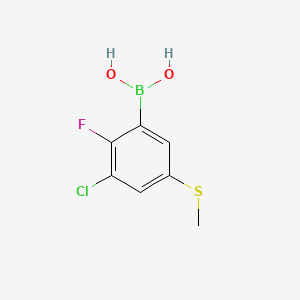
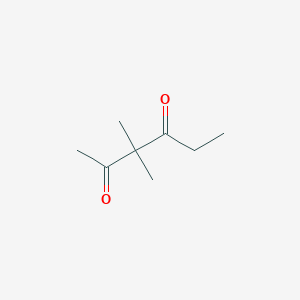
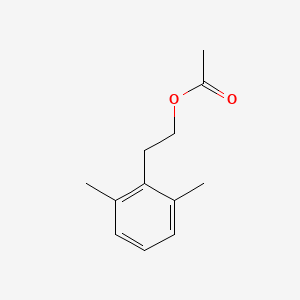
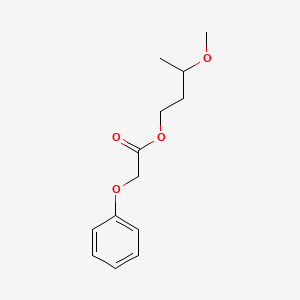
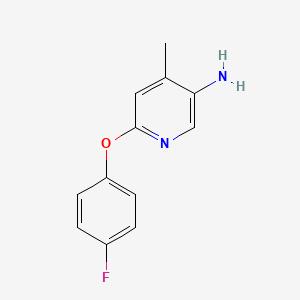

![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
